![molecular formula C16H13ClF3NO B5784064 N-[4-chloro-3-(trifluoromethyl)phenyl]-3-phenylpropanamide](/img/structure/B5784064.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-phenylpropanamide is a synthetic compound commonly known as CF3DPA. It is a potent and selective agonist for the G protein-coupled receptor GPR40, which is expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion. CF3DPA has gained significant attention in recent years due to its potential therapeutic applications in the treatment of type 2 diabetes.
Mechanism of Action
CF3DPA acts as an agonist for the G protein-coupled receptor GPR40, which is expressed in pancreatic β-cells. Upon binding to GPR40, CF3DPA triggers a signaling cascade that leads to the release of insulin from β-cells in response to glucose stimulation.
Biochemical and Physiological Effects:
CF3DPA has been shown to enhance glucose-stimulated insulin secretion in vitro and in vivo. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. CF3DPA has been found to have minimal effects on other physiological processes, indicating its specificity for the GPR40 receptor.
Advantages and Limitations for Lab Experiments
CF3DPA is a potent and selective agonist for the GPR40 receptor, making it a valuable tool for studying the role of GPR40 in insulin secretion and glucose metabolism. However, its synthetic method is complex and requires specialized equipment and expertise. Additionally, CF3DPA has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
CF3DPA has significant potential for further research and development in the treatment of type 2 diabetes. Future studies could focus on optimizing the synthetic method for CF3DPA to improve yield and purity. Additionally, further investigation is needed to determine the long-term safety and efficacy of CF3DPA as a therapeutic agent for diabetes. Other potential applications of CF3DPA could include the treatment of other metabolic disorders or the development of new drugs that target the GPR40 receptor.
Synthesis Methods
CF3DPA can be synthesized through a multistep synthetic route involving the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with phenylacetic acid, followed by reduction and amidation. The synthetic method has been optimized to yield high purity and yield of CF3DPA.
Scientific Research Applications
CF3DPA has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It has been shown to enhance glucose-stimulated insulin secretion in vitro and in vivo, indicating its potential as a therapeutic agent for the treatment of diabetes. CF3DPA has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO/c17-14-8-7-12(10-13(14)16(18,19)20)21-15(22)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIPOUWAVIMCDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.